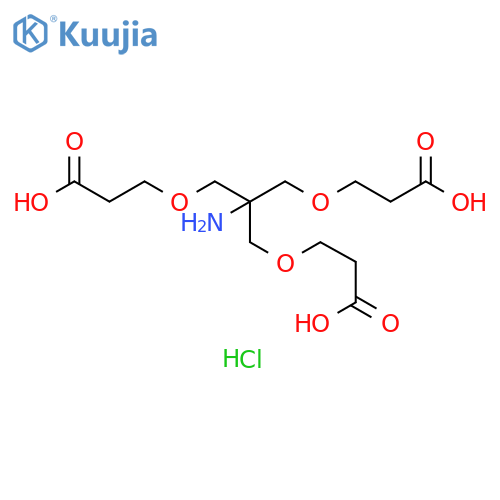Cas no 1416771-72-6 (Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride)

1416771-72-6 structure
商品名:Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride
Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride 化学的及び物理的性質
名前と識別子
-
- Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride
- DA-50422
- MS-26034
- 3,3'-((2-Amino-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid hydrochloride
- F84641
- HY-117519A
- Amino-Tri-(carboxyethoxymethyl)-methane (hydrochloride)
- 1416771-72-6
- CS-0610715
-
- インチ: 1S/C13H23NO9.ClH/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20;/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20);1H
- InChIKey: ACGZZBXQNDTJIA-UHFFFAOYSA-N
- ほほえんだ: C(N)(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O.Cl
計算された属性
- せいみつぶんしりょう: 373.1139590g/mol
- どういたいしつりょう: 373.1139590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 24
- 回転可能化学結合数: 15
- 複雑さ: 331
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 166Ų
Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-117519A-50mg |
Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride |
1416771-72-6 | ≥97.0% | 50mg |
¥990 | 2024-04-20 | |
| Ambeed | A1682274-50mg |
Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride |
1416771-72-6 | 98% | 50mg |
$153.0 | 2024-04-23 | |
| 1PlusChem | 1P023PKR-50mg |
3,3'-((2-Amino-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid hydrochloride |
1416771-72-6 | 50mg |
$258.00 | 2024-06-20 | ||
| Ambeed | A1682274-25mg |
Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride |
1416771-72-6 | 98% | 25mg |
$102.0 | 2024-04-23 | |
| MedChemExpress | HY-117519A-25mg |
Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride |
1416771-72-6 | ≥97.0% | 25mg |
¥660 | 2024-04-20 | |
| MedChemExpress | HY-117519A-100mg |
Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride |
1416771-72-6 | ≥97.0% | 100mg |
¥1580 | 2024-04-20 | |
| 1PlusChem | 1P023PKR-25mg |
3,3'-((2-Amino-2-((2-carboxyethoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionic acid hydrochloride |
1416771-72-6 | 25mg |
$174.00 | 2024-06-20 |
Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride 関連文献
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
1416771-72-6 (Amino-Tri-(carboxyethoxymethyl)-methane hydrochloride) 関連製品
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
